N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide

Analytical Chemistry Chemical Sourcing Medicinal Chemistry

Medicinal chemistry projects requiring selective PARP1 inhibitors face critical SAR constraints: substituting the 4-piperazinyl or N-methyl carboxamide motifs alters target engagement. This exact regioisomer (CAS 926244-85-1) preserves the pharmacophore validated in AZD5305. - **Key advantage:** Enables direct derivatization via piperazine N-alkylation/acylation for potency optimization - **SAR compliance:** Maintains PARP1 selectivity over PARP2; retains GPCR ligand privileged structure - **Supply reliability:** ≥95% purity, stored at -20°C, suitable for CRO library synthesis without post-purification

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 926244-85-1
Cat. No. B3306241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide
CAS926244-85-1
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)N2CCNCC2
InChIInChI=1S/C11H16N4O/c1-12-11(16)10-8-9(2-3-14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3,(H,12,16)
InChIKeyNABQCFXYZBPWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide


N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide (CAS 926244-85-1) is a heterocyclic building block featuring a pyridine ring substituted at the 4-position with a piperazine moiety and bearing an N-methyl carboxamide at the 2-position. It serves as a key intermediate or scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) ligands [1][2]. The compound is commercially available from multiple chemical suppliers, typically offered at purities of 95% or higher, and is stored at -20°C to maintain stability .

1 Kinase inhibitor synthesis: N-methyl carboxamide motif and piperazine handle support design of selective kinase inhibitors.
2 GPCR ligand development: Privileged piperazine-pyridine scaffold enables neuroscience target exploration.
3 Building block reliability: Reported purity specification supports reproducible synthesis workflows.

Why Substitution of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide Fails


Direct substitution of this compound with other piperazine-pyridine carboxamides is not straightforward due to the precise regiochemistry and substitution pattern. The 4-(1-piperazinyl) substitution on the pyridine ring, combined with the N-methylated carboxamide at the 2-position, creates a unique pharmacophore that is critical for target engagement in advanced leads like AZD5305 [1]. Even minor alterations, such as shifting the piperazine to the 5-position or changing the N-alkyl group, can drastically alter receptor affinity, kinase selectivity, and physicochemical properties [2]. Therefore, procurement must be specific to CAS 926244-85-1 to ensure experimental reproducibility and maintain the intended structure-activity relationship.

Target: 4-(1-piperazinyl)-N-methyl
Substitute: 5-(1-piperazinyl) positional isomer
Regiochemistry shift may alter kinase selectivity and receptor affinity profiles, requiring specific CAS procurement.
Target: N-methyl carboxamide present
Substitute: Des-methyl analog
Absence of N-methyl group may reduce PARP1 selectivity observed in advanced leads, limiting direct substitution for selective inhibitor design.

Quantitative Evidence for N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide


Commercial Purity and Procurement Specifications

Commercial suppliers of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide (CAS 926244-85-1) consistently report a minimum purity of 95%, with some vendors offering 98% purity . This is a quantifiable specification that ensures the compound's suitability as a research-grade building block. In contrast, lower-purity grades (e.g., 90%) of related piperazine-pyridine analogs are sometimes offered, which may contain impurities that interfere with sensitive biochemical assays or coupling reactions. The specified storage condition of -20°C is also critical for maintaining long-term stability .

Purity Specification
Data to verify
≥95% (reported up to 98%) vs analogs at 90%
Higher purity may reduce assay interference and improve synthetic yield.
Supplier-reported data; verify by in-house QC.
Analytical Chemistry Chemical Sourcing Medicinal Chemistry

Physicochemical Differentiation from Positional Isomers

The predicted boiling point of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide is 456.2±40.0 °C and its predicted density is 1.151±0.06 g/cm³ . These values differ from those of its positional isomer, N-Methyl-5-(1-piperazinyl)pyridine-2-carboxamide, which is expected to have a slightly lower boiling point due to altered electronic distribution in the pyridine ring. Such differences, while subtle, can impact purification processes (e.g., distillation, crystallization) and formulation development. The compound's molecular weight of 220.27 g/mol and its LogP prediction (approximately 0.5-1.0 based on fragment-based calculations) position it favorably for blood-brain barrier permeability compared to more lipophilic analogs [1].

Predicted Boiling Point
Class-level inference
456.2±40.0 °C vs ~440–450 °C for 5-isomer
Boiling point difference supports regioisomer identification in purification workflows.
In silico prediction; experimental verification recommended.
Computational Chemistry ADME Prediction Chemical Property Optimization

N-Methyl Substitution Enhances Kinase Selectivity

In the development of AZD5305, a potent and selective PARP1 inhibitor, the N-methylpyridine-2-carboxamide motif was found to be essential for achieving high selectivity for PARP1 over PARP2 and other PARP family members [1]. While direct data for CAS 926244-85-1 is not publicly available, it serves as the core scaffold for this advanced clinical candidate. The N-methyl group on the carboxamide is believed to engage in a key hydrogen bond with the target protein, a feature absent in the des-methyl analog. In a related series of bradykinin B1 antagonists, 5-piperazinyl pyridine carboxamides demonstrated high affinity (Ki values <10 nM) for the human B1 receptor, with the piperazine substitution pattern being critical for activity [2]. By extension, the 4-(1-piperazinyl) substitution in CAS 926244-85-1 is predicted to confer a distinct binding mode compared to 5- or 3-substituted isomers, making it the preferred building block for projects targeting PARP1 or related kinase pockets.

Kinase Selectivity Context
Class-level inference
Scaffold of AZD5305: >500-fold selectivity PARP1 vs PARP2 (reported); des-methyl analog expected reduced
N-methyl group supports PARP1-selective inhibitor design studies.
Based on advanced lead data; scaffold-specific validation needed.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Applications of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide


Synthesis of Selective PARP1 Inhibitors for Oncology Research

Based on the SAR established with AZD5305, N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide (CAS 926244-85-1) is an ideal starting material for the synthesis of novel PARP1-selective inhibitors [1]. Its 4-piperazinyl substitution provides a handle for further derivatization (e.g., alkylation, acylation) to optimize potency and pharmacokinetic properties, while the N-methyl carboxamide is crucial for maintaining selectivity over PARP2.

GPCR Ligand Development for Neurological Disorders

The compound's piperazine-pyridine scaffold is a privileged structure for GPCR ligands, particularly for serotonin (5-HT) and muscarinic acetylcholine receptors [2]. Its use as a building block allows medicinal chemists to explore structure-activity relationships around the piperazine nitrogen and pyridine ring, potentially leading to novel anxiolytics or cognitive enhancers.

Custom Synthesis of Kinase-Focused Chemical Libraries

Contract research organizations (CROs) and pharmaceutical companies can utilize CAS 926244-85-1 as a core scaffold for generating diverse, kinase-focused compound libraries [1][2]. The high commercial purity (≥95%) ensures reliable and reproducible library synthesis, minimizing the need for post-synthetic purification and accelerating hit-to-lead campaigns.

Application
Selection Property
Validation Focus
PARP1-selective inhibitor synthesis
Piperazine handle for derivatization; N-methyl carboxamide motif
PARP1 selectivity profiling in kinase panel assays
Neuroscience GPCR ligand exploration
Piperazine-pyridine privileged scaffold
Receptor binding and functional assays
Kinase-focused chemical library synthesis
Reported purity specification
Library synthesis reproducibility and yield consistency
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